molecular formula C11H16N2O3 B14210684 5-(3-Nitroanilino)pentan-1-ol CAS No. 823829-18-1

5-(3-Nitroanilino)pentan-1-ol

Cat. No.: B14210684
CAS No.: 823829-18-1
M. Wt: 224.26 g/mol
InChI Key: OJIPLFHAWIFRCH-UHFFFAOYSA-N
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Description

5-(3-Nitroanilino)pentan-1-ol is an organic compound with the molecular formula C11H16N2O3 It is characterized by the presence of a nitro group attached to the aniline moiety, which is further connected to a pentanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Nitroanilino)pentan-1-ol typically involves the reaction of 3-nitroaniline with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(3-Nitroanilino)pentan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group.

Major Products Formed

    Oxidation: Formation of 5-(3-Nitroanilino)pentan-2-one.

    Reduction: Formation of 5-(3-Aminoanilino)pentan-1-ol.

    Substitution: Formation of 5-(3-Nitroanilino)pentyl chloride.

Scientific Research Applications

5-(3-Nitroanilino)pentan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its nitro and hydroxyl functionalities.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of novel drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(3-Nitroanilino)pentan-1-ol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-Pentanol: A primary alcohol with a similar pentanol chain but lacking the nitroaniline moiety.

    3-Nitroaniline: Contains the nitroaniline structure but lacks the pentanol chain.

    5-(3-Aminoanilino)pentan-1-ol: A reduced form of 5-(3-Nitroanilino)pentan-1-ol with an amino group instead of a nitro group.

Uniqueness

This compound is unique due to the combination of its nitroaniline and pentanol functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

823829-18-1

Molecular Formula

C11H16N2O3

Molecular Weight

224.26 g/mol

IUPAC Name

5-(3-nitroanilino)pentan-1-ol

InChI

InChI=1S/C11H16N2O3/c14-8-3-1-2-7-12-10-5-4-6-11(9-10)13(15)16/h4-6,9,12,14H,1-3,7-8H2

InChI Key

OJIPLFHAWIFRCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NCCCCCO

Origin of Product

United States

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